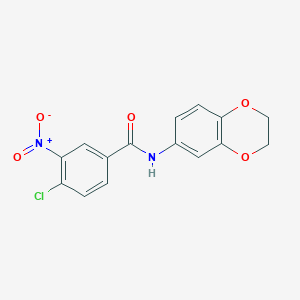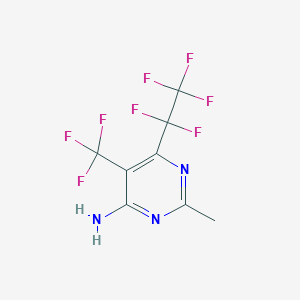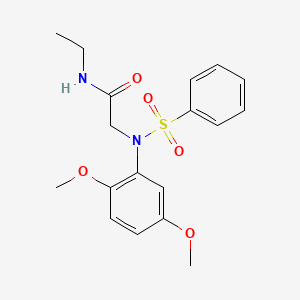![molecular formula C21H12I2N2 B5227367 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole, also known as DPPI, is a synthetic compound that has been of interest in scientific research due to its potential as a therapeutic agent. DPPI belongs to the class of phenanthroimidazole derivatives that have shown promising results in the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole is not fully understood. However, studies have shown that it exerts its therapeutic effects through various pathways. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been shown to inhibit viral replication by interfering with viral RNA synthesis. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and modulate the immune system. Additionally, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have potent therapeutic effects in various disease models. However, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action is not fully understood, which limits its potential use in certain disease models.
Orientations Futures
There are several future directions for 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and specific therapeutic agents. Additionally, future research could focus on improving the safety and efficacy of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole through modifications to its chemical structure.
Méthodes De Synthèse
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole can be synthesized through a two-step process. The first step involves the condensation of 2-phenyl-1H-phenanthro[9,10-d]imidazole-5-carbaldehyde with iodine in the presence of acetic acid. The resulting product is then refluxed with iodine and hydrochloric acid to yield 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole. The purity of 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole has been studied for its ability to modulate the immune system and its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12I2N2/c22-13-6-8-15-16-9-7-14(23)11-18(16)20-19(17(15)10-13)24-21(25-20)12-4-2-1-3-5-12/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAAXJPQWAHCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5227288.png)
![N-(2,4-dimethoxybenzyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5227291.png)
![ethyl 4-[(3-pyridinylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5227297.png)


![3-(4-fluorobenzyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5227314.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5227315.png)
![N,N'-1,2-ethanediylbis[3-(2-furyl)acrylamide]](/img/structure/B5227319.png)
![(cyclopropylmethyl)({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amine](/img/structure/B5227332.png)

![N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5227357.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)
![4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227374.png)
![allyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5227382.png)